![molecular formula C12H14N4OS B2819824 1-(2-(Pyrimidin-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034512-06-4](/img/structure/B2819824.png)
1-(2-(Pyrimidin-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(Pyrimidin-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea, also known as PTEU, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. PTEU belongs to the class of urea derivatives, which have been extensively studied for their biological and pharmacological properties. In
Scientific Research Applications
Anticancer Activity
1-(2-(Pyrimidin-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea and its derivatives demonstrate significant potential in cancer treatment. For instance, the derivative 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea has shown potent activity against chronic myeloid leukemia (CML) cells, with minimal cellular toxicity. It functions by reducing protein phosphorylation in the PI3K/Akt signaling pathway, which is crucial in CML progression (Li et al., 2019).
Enzyme Inhibition
These compounds have been explored for their role in inhibiting various enzymes, which is a key therapeutic strategy in treating diseases. For instance, NVP-BGJ398, a derivative, is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. This inhibition is significant in treating diseases where FGFR plays a critical role (Guagnano et al., 2011).
Neuroprotective Properties
Research indicates that urea and thiourea derivatives of pyrimidinyl compounds exhibit promising neuroprotective properties. These compounds have shown significant antiparkinsonian activity and may contribute to the development of new treatments for Parkinson's disease (Azam et al., 2009).
Synthesis Methods
Efficient synthesis methods for dihydropyrimidin-2-(1H)-ones, which include 1-(2-(Pyrimidin-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea derivatives, have been developed. These methods leverage ionic liquids and ultrasound irradiation, offering advantages in terms of reaction time and environmental impact (Gholap et al., 2004).
Antibacterial Activity
These urea derivatives have also been explored for their antibacterial properties. Novel compounds containing a sulfonamido moiety, synthesized from reactions involving pyrimidinyl ureas, have demonstrated high antibacterial activities. This research paves the way for developing new antibacterial agents (Azab et al., 2013).
properties
IUPAC Name |
1-(2-pyrimidin-5-ylethyl)-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c17-12(16-8-11-2-1-5-18-11)15-4-3-10-6-13-9-14-7-10/h1-2,5-7,9H,3-4,8H2,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVKRKWMCFPECH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCCC2=CN=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Pyrimidin-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.